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Compound of Interest

Compound Name:
4-Chloro-2-

methoxybenzenesulfonamide

Cat. No.: B1417296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical characteristics of 4-Chloro-2-
methoxybenzenesulfonamide. Due to a lack of experimentally determined data in published

literature, this guide presents predicted values obtained from computational models. It also

outlines the standard experimental protocols for determining the key physical properties of solid

organic compounds like sulfonamides.

Compound Identification
Chemical Structure: 4-Chloro-2-methoxybenzenesulfonamide is a substituted aromatic

sulfonamide. Its structure consists of a benzene ring substituted with a chloro group at position

4, a methoxy group at position 2, and a sulfonamide group at position 1.

Molecular Formula: C₇H₈ClNO₃S

InChI: 1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)[1]

InChIKey: ZKVAHGNYNOAZDH-UHFFFAOYSA-N[1]

SMILES: COC1=C(C=CC(=C1)Cl)S(=O)(=O)N[1]

Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1417296?utm_src=pdf-interest
https://www.benchchem.com/product/b1417296?utm_src=pdf-body
https://www.benchchem.com/product/b1417296?utm_src=pdf-body
https://www.benchchem.com/product/b1417296?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/43132238
https://pubchemlite.lcsb.uni.lu/e/compound/43132238
https://pubchemlite.lcsb.uni.lu/e/compound/43132238
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the predicted physical properties for 4-Chloro-2-
methoxybenzenesulfonamide. It is important to note that these are computationally derived

values and have not been experimentally verified.

Property Predicted Value Source

Molecular Weight 221.66 g/mol PubChemLite

Monoisotopic Mass 220.99135 Da [1]

XlogP 0.7 [1]

Collision Cross Section
[M+H]⁺: 140.7 Å²[M+Na]⁺:

151.2 Å²[M-H]⁻: 145.0 Å²
[1]

Experimental Protocols for Physical
Characterization
While specific experimental data for 4-Chloro-2-methoxybenzenesulfonamide is not

available, the following are standard methodologies used to determine the physical

characteristics of solid sulfonamide compounds.

Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed

into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus (such as a Thiele tube with heated oil bath or

an automated digital instrument) is used.

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at

a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range is recorded from the point at which the first drop of

liquid appears to when the entire sample has melted. A sharp melting range (typically < 2 °C)

indicates a high degree of purity.

Solubility Assessment
Determining the solubility of a compound in various solvents is essential for purification,

formulation, and biological testing.

Methodology:

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol,

methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)).

Procedure: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube

containing a specific volume of the solvent (e.g., 1 mL).

Observation: The mixture is agitated (vortexed) at a controlled temperature (e.g., room

temperature). The solubility is qualitatively assessed as soluble, partially soluble, or

insoluble.

Quantitative Analysis (if required): For precise solubility, a saturated solution is prepared,

equilibrated, and the concentration of the dissolved compound is determined using

techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis
Spectroscopic methods are used to elucidate and confirm the chemical structure of a molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Methodology for ¹H and ¹³C NMR:

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like

tetramethylsilane (TMS) may be added.
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Data Acquisition: The solution is placed in an NMR tube and inserted into the spectrometer

(e.g., 400 MHz). The spectra for ¹H and ¹³C nuclei are acquired.

Data Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns are

analyzed to confirm the structure of the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

Sample Preparation: For a solid sample, a small amount is typically mixed with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a

mull in mineral oil (Nujol) or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.

Data Analysis: The absorption bands are correlated to specific functional groups (e.g., N-H

stretch for the sulfonamide, S=O stretch, C-O stretch for the methoxy group, and C-Cl

stretch).

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

Ionization: The molecules are ionized using a suitable technique, such as Electrospray

Ionization (ESI) or Electron Impact (EI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion

peak, which corresponds to the molecular weight of the compound, and the fragmentation
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pattern, which can help in structural elucidation.

Visualizations
The following diagram illustrates the key identifiers and predicted properties of 4-Chloro-2-
methoxybenzenesulfonamide.

Figure 1: Key Identifiers and Predicted Properties of 4-Chloro-2-methoxybenzenesulfonamide
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Caption: Logical relationship of 4-Chloro-2-methoxybenzenesulfonamide's identifiers and

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 4-Chloro-2-
methoxybenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1417296#physical-characteristics-of-4-chloro-2-
methoxybenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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